Biotin-PEG3-oxyamine chemical structure and properties
Biotin-PEG3-oxyamine chemical structure and properties
Chemical Structure, Properties, and Bioconjugation Protocols
Executive Summary
Biotin-PEG3-oxyamine (CAS: 1786206-22-1) is a high-performance heterobifunctional crosslinker designed for the chemoselective labeling of biomolecules containing carbonyl groups (aldehydes and ketones).[1][2] Unlike amine-reactive reagents (e.g., NHS esters) that target abundant lysine residues, the oxyamine moiety enables bioorthogonal conjugation via oxime ligation. This reaction is particularly valuable in glyco-engineering, where it allows for the site-specific labeling of oxidized sialic acids on glycoproteins without disrupting protein function.
The inclusion of a tri-ethylene glycol (PEG3) spacer is a critical structural feature. It imparts water solubility to the hydrophobic biotin headgroup and provides necessary spatial flexibility (approx. 16 Å), reducing steric hindrance during the avidin-biotin binding event.
Chemical Architecture & Physicochemical Properties
The molecule consists of three distinct functional domains, each serving a specific role in the bioconjugation workflow.
1.1 Structural Composition[2][3][4]
-
Biotin Headgroup: Binds with femtomolar affinity (
) to streptavidin/avidin, enabling detection or immobilization. -
PEG3 Spacer: A hydrophilic linker (–CH₂CH₂O–)₃ that prevents aggregation and suppresses non-specific hydrophobic interactions.
-
Oxyamine (Aminooxy) Tail: A nucleophilic hydroxylamine derivative (–O–NH₂) that reacts specifically with aldehydes/ketones.[4]
Figure 1: Functional domain architecture of Biotin-PEG3-oxyamine.
1.2 Key Physicochemical Data
| Property | Specification |
| Chemical Name | Biotin-PEG3-oxyamine (or Aminooxy-PEG3-biotin) |
| CAS Number | 1786206-22-1 |
| Molecular Formula | |
| Molecular Weight | ~434.55 Da (Free Base); ~471.01 Da (HCl Salt) |
| Spacer Length | ~16.6 Å (14 atoms) |
| Solubility | Water, DMSO, DMF, DCM |
| Purity Grade | Typically >95% (HPLC) |
| Storage | -20°C, desiccated (Hygroscopic) |
Mechanism of Action: Oxime Ligation[6][7][8]
The core utility of Biotin-PEG3-oxyamine lies in oxime ligation . This reaction occurs between the oxyamine group and an aldehyde or ketone.[4][5][6] Unlike hydrazide-aldehyde conjugates (hydrazones), which are unstable and require reduction with sodium cyanoborohydride (
2.1 Reaction Pathway
The reaction proceeds via nucleophilic attack of the oxyamine nitrogen on the electrophilic carbonyl carbon. This process is acid-catalyzed, with optimal efficiency at pH 4.0 – 6.0 .
Catalysis: The reaction rate can be accelerated 10-100 fold by using aniline as a nucleophilic catalyst. Aniline forms a highly reactive Schiff base intermediate with the aldehyde, which then rapidly transimines with the oxyamine.
Figure 2: Mechanism of oxime bond formation. The reaction is bioorthogonal and results in a hydrolytically stable linkage.[5]
Experimental Protocol: Glycoprotein Labeling
This protocol details the labeling of sialic acid residues on a glycoprotein (e.g., an antibody). Sialic acids are first oxidized to generate aldehydes, then reacted with Biotin-PEG3-oxyamine.
Prerequisites:
-
Buffer B (Coupling): PBS, pH 7.2 (or pH 6.0 for faster kinetics).
-
Oxidant: Sodium Periodate (
).[9][10] -
Catalyst (Optional): Aniline (100 mM stock in water).
Step-by-Step Workflow
-
Sample Preparation
-
Adjust protein concentration to 1–5 mg/mL in Buffer A .
-
Expert Note: Avoid Tris or other amine-containing buffers during oxidation if high concentrations of periodate are used, though mild periodate oxidation is generally compatible.
-
-
Mild Periodate Oxidation
-
Add mild
to a final concentration of 1 mM . -
Incubate for 30 minutes on ice in the dark.
-
Mechanism:[11] 1 mM periodate at 0°C selectively oxidizes sialic acids without damaging aromatic amino acids (Trp, Tyr).
-
-
Desalting (Critical Step)
-
Remove excess periodate using a spin desalting column (e.g., Zeba Spin) or dialysis against Buffer A (or Buffer B if not using aniline).
-
Why: Residual periodate can oxidize the oxyamine reagent or other sensitive residues.
-
-
Conjugation Reaction
-
Add Biotin-PEG3-oxyamine (dissolved in DMSO or water) to the oxidized protein.
-
Ratio: Use a 20–50 fold molar excess of reagent over protein.
-
Catalysis (Optional): Add Aniline to a final concentration of 10 mM to accelerate reaction.
-
Incubate for 2–4 hours at room temperature (or overnight at 4°C).
-
-
Purification
-
Remove excess biotin reagent using a desalting column or dialysis (MWCO 10k) against PBS.
-
Figure 3: Glycoprotein labeling workflow ensuring removal of oxidant before conjugation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Labeling Efficiency | pH too high (>7.5) | Lower reaction pH to 4.5–6.0. Oxime formation is acid-catalyzed. |
| Missing Catalyst | Add 10-100 mM Aniline to the reaction mixture. | |
| Insufficient Oxidation | Ensure fresh | |
| Protein Precipitation | Over-oxidation | Reduce |
| Hydrophobic aggregation | Although PEG3 helps, extremely high labeling density can destabilize proteins. Reduce molar excess. | |
| High Background | Non-specific binding | Ensure thorough desalting. Use a control (non-oxidized protein) to verify specificity. |
References
-
BroadPharm. Biotin-PEG3-oxyamine HCl salt Product Page & Protocols. Retrieved from
-
Vector Laboratories. Biotin-dPEG®3-oxyamine·HCl Technical Data. Retrieved from
-
Biotium. Aminooxy Labeling of Glycoproteins Protocol. Retrieved from
-
MedChemExpress. Biotin-PEG3-oxyamine Chemical Structure and Properties. Retrieved from
-
Sigma-Aldrich. Biotin-dPEG®3-oxyamine HCl Product Information.[9] Retrieved from
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biotin-PEG3-oxyamine HCl salt, 1786206-22-1 | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. biotium.com [biotium.com]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. broadpharm.com [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Biotin-dPEG®3-oxyamine HCl | Sigma-Aldrich [sigmaaldrich.com]
- 10. biotium.com [biotium.com]
- 11. cephamls.com [cephamls.com]
